

# furosemide versus torsemide efficacy in acute heart failure

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## Compound Focus: Furosemide

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## Detailed Experimental Data and Protocols

For researchers, the methodology and detailed outcomes of recent studies are critical.

**A. 2025 Prospective, Open-Label, Comparative Study** [1] [2] This study provides high-grade, recent data specifically on the initial 24-hour management of AHF.

- **Objective:** To compare the efficacy of IV **furosemide** and IV torsemide in the first 24 hours of AHF admission, using spot urinary sodium as the primary endpoint [1].
- **Patient Population:** 51 adults hospitalized for AHF (**Furosemide:** n=26; **Torsemide:** n=25) [1].
- **Dosing Protocol:**
  - **Diuretic-Naïve Patients:** Received 40 mg IV **furosemide** or 20 mg IV torsemide [1].
  - **Patients on Pre-existing Oral Diuretics:** Received a doubled equivalent IV dose [1].
  - **Dose Adjustment:** Guided by spot urinary sodium measured 2 hours post-dose. If sodium was <70 mEq/L, the dose was doubled; if >70 mEq/L, the same dose was repeated every 12 hours [1].
- **Key Efficacy Endpoints (at 24 hours):** The following table shows the results, which demonstrated no statistically significant differences between the two groups.

Efficacy Parameter	Furosemide Group (EMM)	Torsemide Group (EMM)	P-value
Change in Urinary Sodium (mmol/L)	+21.84	+0.97	0.173 [1]
Reduction in LUS B-lines	28.31	30.12	0.779 [1]
Improvement in Dyspnea (Borg scale)	3.58 points	3.62 points	0.891 [1]
Daily Urine Output (mL)	3,559.67	2,734.89	0.068 [1]

> **Abbreviation:** EMM, Estimated Marginal Mean; LUS, Lung Ultrasound.

**B. 2023 Systematic Review and Meta-Analysis [3]** This analysis provides a broader view of longer-term clinical outcomes.

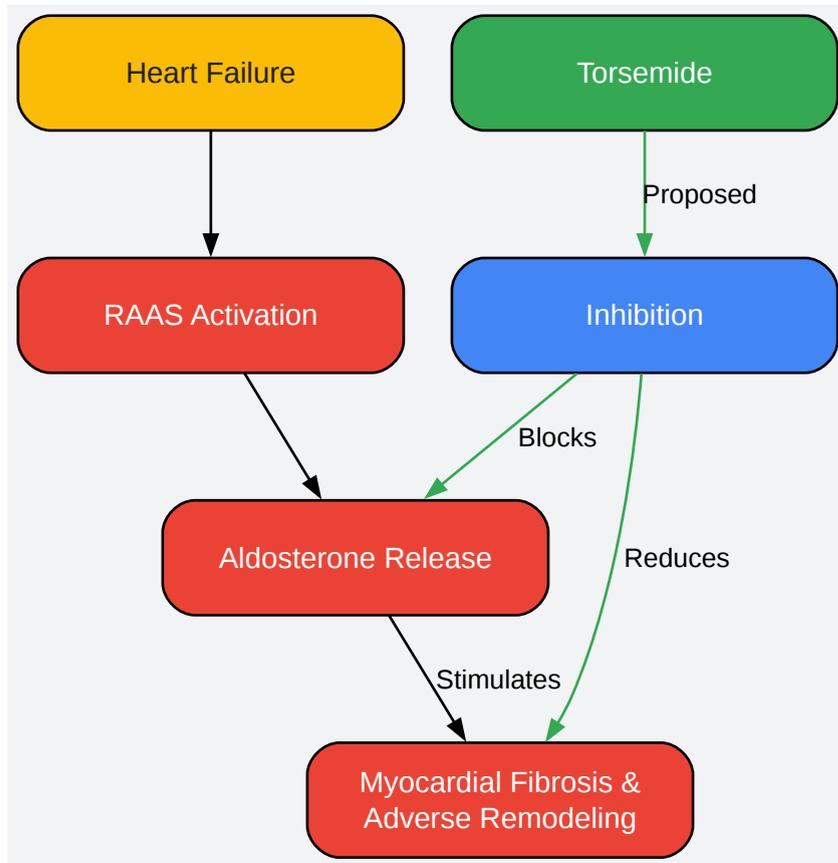
- **Objective:** To provide the most updated evidence on the effect of **furosemide** vs. torsemide on all-cause mortality and hospitalizations in patients with heart failure [3].
- **Methodology:** Analysis included 17 studies (13 trials, 4 observational) with a total of 11,996 patients [3].
- **Key Findings:**
  - **All-Cause Mortality:** No significant difference was found between torsemide and **furosemide** [3].
  - **HF Hospitalization:** A statistically significant reduction was observed in the torsemide group [3].
  - **All-Cause Mortality or All-Cause Hospitalization:** No significant difference was found, as confirmed by the large TRANSFORM-HF pragmatic trial [4].

## Mechanisms of Action and Signaling Pathways

Beyond their shared diuretic mechanism, torsemide has additional proposed effects that may influence long-term outcomes.

Both drugs inhibit the  $\text{Na}^+/\text{K}^+/\text{2Cl}^-$  cotransporter (NKCC2) in the thick ascending limb of the loop of Henle, leading to natriuresis and diuresis [5]. The key pharmacological differences (bioavailability, half-life) are summarized in the first table.

Torsemide is suggested to have beneficial non-diuretic effects, particularly the inhibition of aldosterone and reduction of myocardial fibrosis [1] [5]. The diagram below illustrates this proposed signaling pathway.



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## Interpretation for Drug Development

The conflicting evidence presents a nuanced picture for researchers:

- **For Short-Term Decongestion:** The most recent clinical evidence suggests that the choice between **furosemide** and torsemide may not critically impact initial 24-hour decongestion efficacy in AHF [1] [2]. The focus may be better placed on ensuring adequate dosing, guided by natriuresis [1].
- **For Long-Term Outcomes:** Torsemide's superior bioavailability, longer half-life, and potential pleiotropic effects provide a mechanistic rationale for improved long-term outcomes, which is partially

supported by the reduction in HF hospitalizations seen in meta-analysis [3] [5]. However, the lack of mortality benefit in large trials like TRANSFORM-HF indicates that the clinical significance of these differences might be limited [4].

- **Considerations for Trial Design:** A key argument against torsemide is that its long half-life may complicate rapid dose titration in both inpatient and outpatient settings, potentially making it harder to achieve and monitor precise decongestion compared to shorter-acting **furosemide** [4].

In summary, while the drugs appear equipotent for initial AHF management, torsemide's pharmacokinetic and potential anti-fibrotic properties remain a compelling area of research, though their translation into unambiguous mortality benefits is still unproven.

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